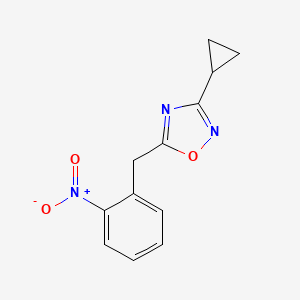

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-[(2-nitrophenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-15(17)10-4-2-1-3-9(10)7-11-13-12(14-18-11)8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDSFIMJVTHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

This classical method involves the reaction of an amidoxime with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The amidoxime is generally prepared by reacting hydroxylamine with a nitrile precursor. The cyclization forms the 1,2,4-oxadiazole ring by intramolecular dehydration.

- Catalysts and Conditions: Use of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improves reaction efficiency.

- Activation Methods: Coupling reagents like EDC, DCC, CDI, TBTU, or T3P activate carboxylic acids for amidoxime cyclization.

- Yields and Purification: Yields vary widely (11–90%), with purification often requiring column chromatography due to side products and unreacted starting materials.

- Limitations: Harsh reaction conditions and sensitivity to functional groups such as –OH or –NH2 can limit substrate scope.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves a [3+2] cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.

- Catalysts: Platinum(IV) catalysts have been used to improve yields under mild conditions.

- Challenges: Poor solubility of starting materials, low yields, and expensive catalysts limit the practical application.

- Side Reactions: Formation of isomeric oxadiazole oxides and dimerization of nitrile oxides can complicate the product mixture.

Specific Synthetic Procedures Relevant to this compound

While direct literature on the exact compound’s synthesis is limited, analogous preparation methods for 3,5-disubstituted 1,2,4-oxadiazoles with nitrobenzyl substituents provide a strong foundation.

Amidoxime and 2-Nitrobenzyl Ester Cyclization

- Step 1: Synthesis of amidoxime from cyclopropyl nitrile by reaction with hydroxylamine hydrochloride under basic conditions.

- Step 2: Preparation of 2-nitrobenzyl carboxylic acid ester (e.g., methyl or ethyl ester).

- Step 3: Cyclization of amidoxime with 2-nitrobenzyl ester in the presence of a base (NaOH) and solvent such as DMSO at room temperature or mild heating.

- Advantages: One-pot synthesis reported with moderate to good yields (up to 90%) and simple purification.

- Reaction Time: Typically 4 to 24 hours depending on substituents and conditions.

- Notes: Presence of active functional groups (–OH, –NH2) in substrates may hinder the reaction.

Vilsmeier Reagent Activation of Carboxylic Acid

- Method: Activation of 2-nitrobenzoic acid with Vilsmeier reagent (formed from POCl3 and DMF) to generate an acyl chloride intermediate in situ.

- Cyclization: Subsequent reaction with amidoxime to form the oxadiazole ring.

- Yields: Generally good to excellent (61–93%).

- Purification: Straightforward, often involving aqueous workup and recrystallization.

- Benefits: One-pot procedure, readily available reagents, and mild conditions.

Tandem Reaction of Nitroalkenes with Arenes and Nitriles

- Approach: Tandem reaction involving nitroalkenes and nitriles in the presence of triflic acid (TfOH) as a superacid catalyst.

- Outcome: Rapid formation of 1,2,4-oxadiazoles with high yields (~90%) and short reaction times (~10 minutes).

- Limitations: Requires acid-resistant substrates and careful handling of superacid.

Photoredox Catalysis

- Method: Visible light irradiation of disubstituted azirines with nitrosoarenes in the presence of organic photoredox catalysts.

- Yields: Moderate (35–50%).

- Advantages: Green chemistry approach with mild conditions.

- Drawbacks: Lower yields and longer reaction times limit broad application.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield Range (%) | Purification Method | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | TBAF or Pyridine, reflux | Several hours | Moderate (40–80) | Chromatography | Simple, well-established | Side products, harsh conditions |

| Amidoxime + Activated Ester (NaOH/DMSO) | Amidoxime, 2-nitrobenzyl ester | NaOH/DMSO, RT to mild heating | 4–24 hours | 11–90 | Recrystallization | One-pot, mild conditions | Sensitive to functional groups |

| Amidoxime + Vilsmeier Reagent Activation | Amidoxime, 2-nitrobenzoic acid | POCl3/DMF (Vilsmeier reagent), RT | Few hours | 61–93 | Aqueous workup, recrystallization | Good yields, simple purification | Use of POCl3, moisture sensitive |

| Tandem Nitroalkene + Nitrile (TfOH) | Nitroalkenes, Nitriles | TfOH, RT | ~10 minutes | ~90 | Chromatography | Very fast, high yield | Requires acid-resistant substrates |

| Photoredox Catalysis | Azirines, Nitrosoarenes | Organic dye, visible light, RT | Several hours | 35–50 | Chromatography | Green chemistry, mild conditions | Moderate yields, specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The 1,2,4-oxadiazole derivatives, including 3-cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole, have shown promising results in anticancer research. A study by Kucukoglu et al. evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain oxadiazole compounds exhibited higher biological potency compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Mechanism of Action

The mechanism underlying the anticancer effects of these compounds often involves the induction of apoptosis in cancer cells. For instance, some derivatives were found to arrest cell proliferation at the G1 phase and increase caspase activity, indicating their potential as effective anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

A notable case study involved the synthesis of various substituted oxadiazole derivatives. The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhanced their antiproliferative activity against human colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7) . The following table summarizes key findings from this research:

| Compound | Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| This compound | HCT-116 | TBD | Doxorubicin | 0.11 |

| Substituted Oxadiazole A | MCF-7 | 0.48 | Prodigiosin | 1.93 |

| Substituted Oxadiazole B | WiDr | 4.5 | 5-Fluorouracil | 214.3 |

Material Science Applications

Fluorescent Properties

Research indicates that certain oxadiazole derivatives possess fluorescent properties which make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of nitro groups in the structure can enhance the photophysical properties of these compounds .

Case Study: OLED Development

A study demonstrated that a series of oxadiazole derivatives were synthesized and tested for their efficacy as emitters in OLEDs. The results showed that compounds with specific substitutions exhibited improved efficiencies and stability compared to traditional materials used in OLED technology .

Further Research Directions

Potential Modifications

Ongoing research is focusing on modifying the chemical structure of this compound to enhance its biological activity and material properties. This includes exploring different substituents on the aromatic rings and optimizing synthesis methods to improve yield and purity .

Toxicological Studies

As with any new compound intended for therapeutic use, comprehensive toxicological evaluations are essential. Future studies should aim to assess the safety profile of these compounds through in vivo models to better understand their pharmacokinetics and potential side effects.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

*Estimated using EPI Suite and EPA T.E.S.T. models for nitrobenzyl analogs .

Key Observations:

- Solubility: The nitrobenzyl group likely reduces water solubility compared to hydrophilic substituents like piperidinyl or hydrazinyl, impacting bioavailability .

- Polymorphism: Analogous cyclopropyl-oxadiazoles exhibit concomitant polymorphs, with packing differences attributed to pairwise interaction energies (e.g., van der Waals vs. hydrogen bonding) . The nitro group may stabilize specific polymorphic forms through dipole interactions.

Biological Activity

Overview

3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- CAS Number : 2098061-74-4

- Structure : The compound features a cyclopropyl group and a nitrobenzyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of electronegative groups such as nitro can enhance these effects. For instance, studies have shown that:

- In vitro Testing : this compound has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Mycobacterium tuberculosis | 0.25 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. For example, studies have indicated that it can disrupt cellular signaling pathways crucial for tumor growth.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results highlight the potential of this oxadiazole derivative as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit bacterial enzymes essential for cell wall synthesis.

- Disruption of Cell Membranes : It could disrupt the integrity of bacterial cell membranes.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological properties of oxadiazoles:

- Study on Antimicrobial Activity : A comparative analysis revealed that compounds with nitro substitutions exhibited enhanced antimicrobial effects compared to their non-nitro counterparts .

- Anticancer Research : A recent study identified that oxadiazole derivatives significantly reduced tumor growth in animal models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyclopropyl-5-(2-nitrobenzyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from amidoximes and acyl chlorides or aldehydes. For example, amidoximes derived from cyclopropane carboxylic acids can react with 2-nitrobenzyl-substituted acyl chlorides under reflux in anhydrous solvents like acetonitrile or DMF. Catalysts such as potassium carbonate or pyridine improve cyclization efficiency. Optimization involves controlling temperature (80–120°C), reaction time (8–12 hours), and stoichiometric ratios (1:1.2 amidoxime to acyl chloride). Post-reaction purification via column chromatography or recrystallization enhances yield (typically 60–75%) .

Q. How can spectroscopic techniques (e.g., UV-Vis, IR, NMR) confirm the structure and purity of this compound?

- Methodological Answer :

- UV-Vis : Solvent-dependent λmax shifts (e.g., in ethanol vs. DMSO) validate electronic transitions influenced by the nitrobenzyl group .

- IR : Key peaks include C=N stretching (1600–1650 cm<sup>−1</sup>) and NO2 asymmetric stretching (1520 cm<sup>−1</sup>) .

- NMR : <sup>1</sup>H NMR shows cyclopropyl protons as a multiplet (δ 1.2–1.5 ppm) and aromatic protons from the nitrobenzyl group (δ 7.5–8.2 ppm). <sup>13</sup>C NMR confirms oxadiazole ring carbons (δ 165–170 ppm) .

Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict HOMO-LUMO gaps, electrostatic potential (ESP) maps, and Fukui indices. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density to assess aromaticity and reactive sites .

Advanced Research Questions

Q. How can solvent effects influence the spectroscopic characterization and stability of this compound, and what experimental approaches mitigate these effects?

- Methodological Answer : Solvent polarity alters UV-Vis absorption due to stabilization of charge-transfer states (e.g., bathochromic shifts in polar aprotic solvents). Stability studies in aqueous mixtures require pH control (pH 5–7) to prevent hydrolysis. Use deuterated solvents for NMR to avoid signal splitting and ensure reproducibility .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., dipole moments, reaction pathways)?

- Methodological Answer :

- Dipole Moments : Compare DFT-derived dipole moments (Multiwfn) with experimental values from dielectric constant measurements. Discrepancies >10% suggest incomplete basis sets or solvent model errors .

- Reaction Pathways : Use QM/MM simulations to model transition states and validate with kinetic isotope effects (KIE) or isotopic labeling .

Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of derivatives against therapeutic targets?

- Methodological Answer :

- Substitution Patterns : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups to modulate enzyme inhibition (e.g., glycogen phosphorylase) .

- Bioassays : Test antifungal activity (MIC against Candida albicans) and kinase inhibition (IC50 for PLK1) using in vitro assays with positive controls (e.g., fluconazole for antifungal tests) .

Q. What methodological considerations are critical when analyzing antioxidant potential using DPPH, ABTS+, and DNA oxidation assays?

- Methodological Answer :

- DPPH/ABTS+ : Use Trolox as a standard; measure scavenging activity at 517 nm (DPPH) or 734 nm (ABTS+). IC50 values < 50 μM indicate high potency .

- DNA Oxidation : Quantify 8-oxo-dG formation via HPLC-ECD in AAPH-induced oxidative stress models. Pre-incubate the compound with DNA (1:5 molar ratio) .

Q. How do crystallographic data and intermolecular interactions inform solid-state properties and formulation strategies?

- Methodological Answer : X-ray diffraction reveals packing motifs (e.g., π-π stacking between nitrobenzyl groups) and hydrogen bonds (C–H⋯N). These interactions guide co-crystal design to enhance solubility (e.g., with PEG) or stability (e.g., polymorph screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.